molecular formula C18H20OS B1360645 3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone CAS No. 898780-41-1

3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone

Cat. No.: B1360645
CAS No.: 898780-41-1
M. Wt: 284.4 g/mol
InChI Key: MZPZAPFDOGBLJH-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone is a synthetic organic compound of significant interest in chemical and pharmaceutical research. This propiophenone derivative features a 3,5-dimethylphenyl group and a thiomethyl (methylsulfanyl) moiety on its aromatic rings, a structural motif shared with compounds known to have versatile research applications . The compound's molecular formula is C18H20OS, corresponding to a molecular weight of 284.42 g/mol . Its structure is characterized by the SMILES notation CSc1ccc(cc1)C(=O)CCc2cc(C)cc(C)c2 . Researchers value this compound as a key synthetic intermediate or building block for constructing more complex molecules. Its structure suggests potential as a precursor in the development of compounds for various research areas, consistent with the broad utility of thiophene and thiomethyl-substituted derivatives in medicinal chemistry . Such applications may include serving as a scaffold in the investigation of antimicrobial, anti-inflammatory, or other biologically relevant properties . The calculated physical properties include a density of approximately 1.101 g/cm³ and a flash point of about 248.8°C . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-10-14(2)12-15(11-13)8-9-17(19)16-6-4-5-7-18(16)20-3/h4-7,10-12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPZAPFDOGBLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2=CC=CC=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644888
Record name 3-(3,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-41-1
Record name 3-(3,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone typically involves the reaction of 3,5-dimethylphenyl derivatives with thiomethylating agents under controlled conditions. One common method involves the use of 3,5-dimethylphenyl bromide and thiomethylating agents such as sodium thiomethoxide in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, bromine

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In the field of organic chemistry, 3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone serves as a valuable intermediate for synthesizing more complex organic molecules. Its reactive thiomethyl group can participate in various chemical reactions, including:

  • Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
  • Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
  • Electrophilic Substitution: The aromatic ring can undergo nitration or halogenation.
Reaction TypeReagents UsedMajor Products
OxidationHydrogen peroxide (H2_2O2_2)Sulfoxides, sulfones
ReductionSodium borohydride (NaBH4_4)Alcohols
Electrophilic SubstitutionNitric acid (HNO3_3), Bromine (Br2_2)Nitro derivatives, halogenated compounds

Biology

The compound is being investigated for its potential biological activities. Preliminary studies suggest that it may exhibit anti-inflammatory and antimicrobial properties. The presence of the thiomethyl group enhances its ability to penetrate biological membranes, facilitating interactions with intracellular targets.

Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound show significant antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.16 to 10 µM.

Medicine

In medicinal chemistry, ongoing research focuses on the pharmacological properties of this compound. It is being studied for its potential therapeutic applications in treating inflammatory disorders and pain management.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenyl isocyanate
  • 3,5-Dimethylphenol
  • N-(3,5-Dimethylphenyl)thiourea

Uniqueness

3-(3,5-Dimethylphenyl)-2’-thiomethylpropiophenone is unique due to the presence of both a thiomethyl group and a propiophenone backbone, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone is an organic compound that has attracted attention in various fields of research due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiomethyl group attached to a propiophenone backbone. Its chemical structure can be represented as follows:

C16H18OS\text{C}_{16}\text{H}_{18}\text{OS}

This structure contributes to its unique biological properties, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Initial studies suggest that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It may influence signaling pathways such as the WNT/β-catenin pathway, which is crucial in cancer cell proliferation and survival .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including colon cancer cells. The compound's effectiveness was measured using the MTT assay, revealing a dose-dependent inhibition of cell viability.

Cell LineIC50 (µM)
Caco-2 (Colon)0.74 ± 0.08
A549 (Lung)19.49 ± 0.06

These findings highlight its potential as a therapeutic agent against specific types of cancer .

Hepatotoxicity Studies

In contrast to its anticancer properties, hepatotoxicity has been observed in related compounds within the same chemical class. For instance, analogues such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione have shown significant liver damage in animal models, raising concerns about the safety profile of structurally similar compounds . Therefore, further investigations into the hepatotoxicity of this compound are warranted.

Case Studies

Several studies have explored the biological activity of this compound and its analogues:

  • In Vitro Anticancer Studies : A study conducted on various cancer cell lines indicated that compounds with similar structures showed varying degrees of cytotoxicity. The results suggested that modifications in the phenyl ring significantly impact anticancer efficacy .
  • Toxicological Assessments : Investigations into the toxicological effects revealed that certain structural modifications could lead to increased hepatotoxicity. For example, alterations in substituents on the phenyl ring were correlated with heightened liver enzyme levels in rat models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Dimethylphenyl)-2'-thiomethylpropiophenone, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of aryl-substituted propiophenones typically involves Friedel-Crafts acylation or cross-coupling reactions. For thiomethyl derivatives, a thiol-ene "click" reaction or nucleophilic substitution (e.g., using methylthiolate) may be employed. Optimization should focus on solvent choice (e.g., DMF for polar intermediates), temperature control (avoiding thermal decomposition of sulfur-containing groups), and catalysis (e.g., Pd-based catalysts for cross-couplings, as in ). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is advised to separate sulfur byproducts.

Q. How can researchers ensure structural fidelity during characterization, particularly for the thiomethyl and dimethylphenyl groups?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to confirm methyl protons at δ 2.2–2.4 ppm for dimethylphenyl and δ 2.5–2.7 ppm for thiomethyl) and LC-MS for molecular ion verification. IR spectroscopy can validate the C=S stretch (~650–700 cm1^{-1}). For crystallographic confirmation, X-ray diffraction is recommended if stable crystals form ( highlights similar structural validation for thiophene derivatives).

Q. What stability challenges are associated with sulfur-containing propiophenones, and how can degradation be mitigated during storage?

  • Methodological Answer : Thiomethyl groups are prone to oxidation, leading to sulfoxide or sulfone byproducts. Store the compound under inert gas (N2_2) at –20°C in amber vials to limit light/oxygen exposure. Pre-purge solvents with chelating agents (e.g., EDTA) to minimize metal-catalyzed degradation ( emphasizes avoiding organic compound degradation via temperature control, applicable here).

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